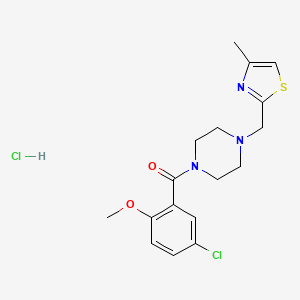

(5-Chloro-2-methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

描述

The compound "(5-Chloro-2-methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride" is a heterocyclic hydrochloride salt featuring a piperazine core substituted with a 4-methylthiazole group and a 5-chloro-2-methoxyphenyl ketone moiety. Its molecular formula is C₁₉H₂₁Cl₂N₃O₂S, with a molecular weight of 434.36 g/mol (calculated). The structure combines a methoxyphenyl group, known for electron-donating properties, with a thiazole ring, which is a common pharmacophore in bioactive molecules. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications.

属性

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2S.ClH/c1-12-11-24-16(19-12)10-20-5-7-21(8-6-20)17(22)14-9-13(18)3-4-15(14)23-2;/h3-4,9,11H,5-8,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWMZINORMZWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures such as the methoxyphenyl and thiazolyl moieties. These are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

Friedel-Crafts Acylation: : To introduce the acyl group onto the aromatic ring.

Nucleophilic Substitution: : To attach the piperazine ring to the acyl group.

Reduction and Halogenation: : To introduce the chloro and methoxy groups at the appropriate positions on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in high yield and quality.

化学反应分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : To introduce or modify functional groups on the aromatic ring.

Reduction: : To reduce nitro groups or other oxidized functionalities.

Substitution: : To replace hydrogen atoms with other substituents on the aromatic ring or piperazine ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Reagents such as chlorinating agents (e.g., thionyl chloride, SOCl₂) and nucleophiles (e.g., amines, alcohols) are used.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, with modifications to the functional groups or substituents on the aromatic and piperazine rings.

科学研究应用

Anticancer Activity

Research has indicated that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. The structural components of (5-Chloro-2-methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride suggest potential efficacy against various cancer cell lines.

- Mechanism of Action : The thiazole ring is known to interact with cellular pathways involved in apoptosis and cell proliferation. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating the expression of anti-apoptotic proteins such as Mcl-1 .

- Case Studies : In a study involving thiazole derivatives, compounds similar to this compound demonstrated IC50 values indicating potent cytotoxicity against human glioblastoma and melanoma cell lines . The presence of electron-withdrawing groups like chlorine enhances the anticancer activity by increasing the compound's reactivity towards biological targets.

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | U251 (glioblastoma) | 23.30 ± 0.35 | |

| Compound B | WM793 (melanoma) | >1000 |

Anticonvulsant Properties

The compound's structural features also suggest potential anticonvulsant activity, which is a significant area of research given the prevalence of epilepsy and other seizure disorders.

- Research Findings : A series of studies have highlighted the anticonvulsant properties of thiazole-based compounds, with some derivatives showing considerable effectiveness in animal models for seizure prevention. For instance, analogues with similar structures exhibited median effective doses (ED50) that suggest strong protective effects against seizures induced by pentylenetetrazol (PTZ) .

| Compound | Model Used | ED50 (mg/kg) | Protection Index |

|---|---|---|---|

| Analogue 1 | PTZ-induced seizures | 18.4 | 9.2 |

| Analogue 2 | Electroshock test | 24.38 | - |

Hepatitis C Virus Inhibition

Recent studies have explored the use of thiazole-containing compounds as inhibitors of the hepatitis C virus (HCV). The mechanism involves targeting viral replication proteins, which are crucial for the HCV life cycle.

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of piperazine-thiazole hybrids, which are widely studied for their diverse biological activities. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Compared to 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole , the target compound incorporates a piperazine linker, which may enhance binding affinity to G-protein-coupled receptors (GPCRs) or serotonin receptors.

Electronic Effects :

- The 5-chloro-2-methoxyphenyl group in the target compound provides a balance of electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, contrasting with the 4-fluorophenyl groups in Compound 4 , which are purely electron-withdrawing.

The fluorophenoxy derivative introduces an ether linkage, which may alter pharmacokinetics (e.g., half-life) compared to the ketone group in the target compound.

Synthetic Accessibility :

生物活性

The compound (5-Chloro-2-methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride, with the CAS number 421580-53-2, is a thiazole-bearing molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 456.98 g/mol. The structure features a chloro-substituted methoxyphenyl group and a piperazine moiety linked to a thiazole ring, which is significant for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates various mechanisms through which it exerts its effects:

1. Antitumor Activity

Studies have shown that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 . The presence of the methoxy group in the phenyl ring has been correlated with enhanced cytotoxicity against several cancer cell lines, including those resistant to traditional chemotherapeutics .

2. Neuropharmacological Effects

The compound's piperazine structure suggests potential neuropharmacological applications. Piperazine derivatives have been investigated for their efficacy as anxiolytics and antidepressants. Research indicates that modifications in the piperazine ring can influence receptor binding affinities, particularly at serotonin and dopamine receptors .

The proposed mechanism involves the compound's ability to interact with specific molecular targets, leading to downstream effects such as cell cycle arrest and apoptosis in tumor cells. Notably, compounds with similar structures have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell proliferation .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into their therapeutic potential:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole-containing compounds. Key observations include:

- Methoxy Group : Enhances lipophilicity and cytotoxicity.

- Thiazole Ring : Essential for anticancer activity; modifications can lead to increased potency.

- Piperazine Moiety : Influences neuroactive properties and may enhance blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。